Einecs 298-170-6

Description

Properties

CAS No. |

93778-34-8 |

|---|---|

Molecular Formula |

C18H37N9O9 |

Molecular Weight |

523.5 g/mol |

IUPAC Name |

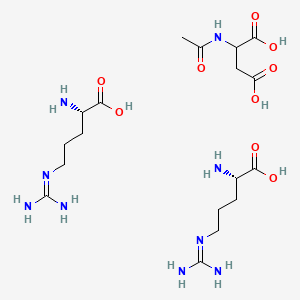

2-acetamidobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/2C6H14N4O2.C6H9NO5/c2*7-4(5(11)12)2-1-3-10-6(8)9;1-3(8)7-4(6(11)12)2-5(9)10/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t2*4-;/m00./s1 |

InChI Key |

OQNRTJDJYUYNRJ-SCGRZTRASA-N |

Isomeric SMILES |

CC(=O)NC(CC(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Furandicarboxylic Acid Diethyl Ester

Esterification Routes from 2,5-Furandicarboxylic Acid

The direct esterification of 2,5-Furandicarboxylic acid with ethanol (B145695) is a common and effective method for producing Diethyl 2,5-furandicarboxylate. This process typically involves the use of an acid catalyst to facilitate the reaction.

Acid-catalyzed esterification is a standard procedure for converting carboxylic acids into esters. In the synthesis of Diethyl 2,5-furandicarboxylate, 2,5-Furandicarboxylic acid is reacted with a surplus of anhydrous ethanol in the presence of a strong acid catalyst. chemicalbook.com Sulfuric acid (H₂SO₄) is a frequently used catalyst for this reaction. chemicalbook.com The process involves heating the reaction mixture to facilitate the conversion. chemicalbook.com

Alternative approaches have also been explored, such as using carbon dioxide (CO₂) in a predominant atmosphere, which can function as a self-generating acid catalyst in-situ, often under supercritical, critical, or near-critical temperatures and pressures for the alcohol and/or CO₂. google.comgoogleapis.comgoogle.com This method can proceed in the substantial absence of other acid catalysts. google.comgoogleapis.com

| Catalyst | Alcohol | Reaction Conditions | Yield | Reference |

| Sulfuric Acid | Anhydrous Ethanol | Reflux for 18 hours | 98% | chemicalbook.com |

| Sulfuric Acid | Ethanol | Reflux (approx. 78°C) for 67 hours with water removal | >97% (purity by NMR) | chemicalbook.com |

| CO₂ (in-situ catalyst) | Alcohol | 150°C - 250°C, 400 - 3000 psi | Not specified | google.com |

Effective reaction control is crucial for maximizing the yield and purity of Diethyl 2,5-furandicarboxylate. Refluxing the reaction mixture, which involves heating the solution until it boils and then condensing the vapors back into the reaction vessel, is a standard technique. chemicalbook.com This maintains the reaction at a constant, elevated temperature without the loss of solvent or reactants. chemicalbook.com

To drive the equilibrium of the esterification reaction towards the product side, the removal of water, a byproduct of the reaction, is essential. A Dean-Stark apparatus is commonly employed for this purpose when the reaction is conducted at reflux for extended periods. chemicalbook.com By continuously removing water, the reaction can proceed to completion, achieving high conversion rates. chemicalbook.com The progress of the reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine when the desired purity of the product has been reached. chemicalbook.com

After the synthesis, purification of the crude Diethyl 2,5-furandicarboxylate is necessary to remove unreacted starting materials, the acid catalyst, and any byproducts. A typical purification process begins with cooling the reaction mixture and removing the excess solvent, often under reduced pressure. chemicalbook.com

The resulting residue can be further purified through a series of washing steps. This often involves washing with a saturated aqueous sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with deionized water. chemicalbook.com The organic layer containing the product is then separated, washed with a brine solution, and dried over a drying agent like magnesium sulfate (B86663) (MgSO₄). chemicalbook.com Finally, removal of the volatiles in vacuo yields the purified Diethyl 2,5-furandicarboxylate. chemicalbook.com For even higher purity, recrystallization from a suitable solvent can be employed. rsc.org

Conversion Pathways from Biomass-Derived Precursors

The synthesis of FDCA and its esters from renewable biomass sources is a key focus of green chemistry. Galactaric acid, also known as mucic acid, is a promising bio-based precursor. rsc.org

Galactaric acid can be converted into FDCA or its esters through a series of dehydration and aromatization reactions. rsc.orgmdpi.com This pathway avoids the use of 5-hydroxymethylfurfural (B1680220) (HMF), another common but sometimes problematic bio-based intermediate. rsc.org

The conversion of galactaric acid to the furan (B31954) ring of FDCA involves key chemical transformations. The process is typically carried out in the presence of a strong acid catalyst under heat. rsc.org The reaction proceeds through a cyclization of the galactaric acid molecule, followed by dehydration steps (aromatization) to form the stable furan ring. mdpi.com Three equivalents of water are eliminated for each equivalent of galactaric acid converted. mdpi.com

Various acidic catalysts have been shown to be effective for this transformation, including strong mineral acids like HBr and H₂SO₄, as well as sulfonic acids like p-toluenesulfonic acid (p-TSA) and methanesulfonic acid (MSA). vtt.fimdpi.comresearchgate.net A one-pot, two-step procedure has been developed where galactaric acid is first converted to FDCA, and then without isolation, an alcohol like ethanol is added to the mixture to produce the corresponding diethyl ester. researchgate.netnih.gov The choice of catalyst and reaction conditions significantly impacts the yield of the final product. mdpi.comresearchgate.net

| Precursor | Catalyst | Reaction Steps | Product | Yield | Reference |

| Galactaric Acid | Methanesulfonic acid (MSA) | One-pot, two-step with ethanol | Diethyl 2,5-furandicarboxylate | 29% | mdpi.comresearchgate.net |

| Galactaric Acid | p-Toluenesulfonic acid (p-TSA) | Dehydration/Aromatization | 2,5-Furandicarboxylic acid | ~30% | researchgate.net |

| Galactaric Acid | H₂SO₄ or HBr | Heating under pressure | 2,5-Furandicarboxylic acid | ~50% | rsc.orgmdpi.com |

Synthesis from Galactaric Acid (Mucic Acid)

Subsequent Esterification Procedures for Diethyl 2,5-Furandicarboxylate

A prevalent and traditional method for synthesizing Diethyl 2,5-furandicarboxylate is the direct esterification of 2,5-Furandicarboxylic acid (FDCA). This process typically involves reacting FDCA with an excess of ethanol in the presence of an acid catalyst.

One detailed procedure involves dissolving 2,5-furandicarboxylic acid in anhydrous ethanol, followed by the slow addition of concentrated sulfuric acid. The reaction mixture is then heated under reflux for an extended period, often around 18 hours, under a nitrogen atmosphere to prevent side reactions. chemicalbook.com After the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure. The resulting crude product is then purified by washing with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water. This process can yield Diethyl 2,5-furandicarboxylate as a white solid with a high purity of over 97% and a yield of up to 98%. chemicalbook.com To monitor the progress of the reaction and ensure the complete conversion of the starting material, techniques like NMR spectroscopy can be employed. chemicalbook.com

For industrial-scale production, a Dean-Stark apparatus may be used during the reflux to continuously remove the water formed during the esterification, thereby driving the reaction to completion. chemicalbook.com The reaction conditions, such as temperature and time, can be optimized to maximize the yield and purity of the final product.

| Parameter | Condition | Reference |

| Starting Material | 2,5-Furandicarboxylic acid | chemicalbook.com |

| Reagent | Anhydrous Ethanol | chemicalbook.com |

| Catalyst | 98% Aqueous Sulfuric Acid | chemicalbook.com |

| Reaction Time | 18-67 hours | chemicalbook.com |

| Temperature | Reflux (approx. 78°C) | chemicalbook.com |

| Yield | 98% | chemicalbook.com |

One-Pot Synthetic Strategies employing Dimethyl Carbonate Chemistry

In the pursuit of more sustainable and efficient chemical processes, one-pot synthetic strategies have gained considerable attention. Dimethyl carbonate (DMC) has emerged as a green reagent and solvent for the synthesis of furan-based compounds. While much of the research has focused on the synthesis of Dimethyl 2,5-furandicarboxylate (FDME), the principles of this chemistry are applicable to the synthesis of other dialkyl esters, including the diethyl ester.

Further research in this area includes the use of various catalysts, such as MgO-Al2O3 and tetrabutylammonium (B224687) bromide (TBAB), to optimize the synthesis of dimethyl 2,5-furandicarboxylate from FDCA and DMC, achieving yields up to 76.38%. researchgate.net

| Parameter | Condition | Reference |

| Starting Material | Galactaric Acid | rsc.org |

| Reagent | Dimethyl Carbonate (DMC) | rsc.org |

| Catalyst | Amberlyst-36 | rsc.org |

| Temperature | 200°C | rsc.org |

| Reaction Time | 2 hours | rsc.org |

| Product | 2,5-Furandicarboxylic acid dimethyl ester | rsc.org |

| Yield | 70% | rsc.org |

Utilization of 5-(Hydroxymethyl)furfural (5-HMF) as a Bio-based Feedstock

The increasing demand for sustainable chemical production has led to the exploration of bio-based feedstocks. 5-(Hydroxymethyl)furfural (5-HMF), which can be derived from the dehydration of C6 sugars like fructose (B13574) and glucose, is a key platform chemical for the synthesis of furan derivatives, including 2,5-furandicarboxylic acid and its esters. researchgate.netrsc.org

The synthesis of Diethyl 2,5-furandicarboxylate from 5-HMF typically involves a two-step process: the oxidation of 5-HMF to FDCA, followed by the esterification of FDCA with ethanol. The oxidation of 5-HMF to FDCA is a critical step and can be achieved through various catalytic systems. researchgate.netrsc.org Noble metal catalysts have been extensively studied for this transformation, but their high cost is a significant drawback. rsc.org Consequently, there is a growing interest in developing more cost-effective and environmentally friendly catalysts.

Recent advancements have focused on the development of efficient one-pot oxidative esterification of 5-HMF to furan-2,5-dimethylcarboxylate (FDMC) under mild conditions using catalysts like AuPd alloy nanoparticles supported on Fe3O4. researchgate.net This approach can achieve high yields of the dimethyl ester at room temperature and under atmospheric oxygen. researchgate.net While this example focuses on the dimethyl ester, similar strategies can be adapted for the synthesis of the diethyl ester.

Furthermore, biocatalytic routes are being explored for the conversion of 5-HMF to FDCA. nih.govmdpi.com Enzymatic cascade reactions, using enzymes like 5-hydroxymethylfurfural oxidase and lipase (B570770), have shown promise in achieving high yields of FDCA from 5-HMF under mild conditions. nih.gov These biocatalytic methods offer a greener alternative to traditional chemical catalysis. nih.gov

Exploration of Novel Synthetic Approaches for 2,5-Furandicarboxylic Acid Diethyl Ester

The field of synthetic chemistry is constantly evolving, with a continuous search for more efficient, sustainable, and versatile methods. For the synthesis of Diethyl 2,5-furandicarboxylate, several novel approaches are being investigated.

Enzymatic synthesis is a promising green alternative to chemical synthesis for the production of FDCA esters. nih.gov For instance, the biosynthesis of Diisooctyl 2,5-furandicarboxylate (DEF) has been successfully demonstrated using Candida antarctica lipase B (CALB) immobilized on macroporous resins. nih.gov This enzymatic approach offers high conversion rates and the potential for repeated use of the catalyst. nih.gov Similar enzymatic transesterification reactions could be applied for the synthesis of Diethyl 2,5-furandicarboxylate.

Chemo-enzymatic routes are also being explored, which combine the advantages of both chemical and enzymatic catalysis. These methods can offer improved yields and selectivities compared to purely chemical or enzymatic approaches. researchgate.net

One-pot tandem reactions represent another innovative strategy. For example, a one-pot synthesis of 2,5-furandicarboxylic acid from 2-furoic acid has been achieved using a Pd-catalyzed bromination-hydroxycarbonylation tandem reaction. nih.gov This approach simplifies the synthetic process by avoiding the isolation of intermediates.

Furthermore, novel methods for preparing 2,5-furandicarboxylic acid diesters from 5-hydroxymethylfurfural are being developed using non-precious metal catalysts and oxygen as a green oxidant under mild reaction conditions. patsnap.com Additionally, a two-step reaction for the preparation of 2,5-furandicarboxylic acid dimethyl ester from furan has been reported, which involves the diacetylation of furan followed by a Claisen reaction with dimethyl carbonate, avoiding the need for an oxygenation reaction. google.com These advancements highlight the ongoing efforts to develop more sustainable and economically viable routes for the production of Diethyl 2,5-furandicarboxylate and other valuable furan-based chemicals.

Catalytic Systems in 2,5 Furandicarboxylic Acid Diethyl Ester Synthesis and Downstream Reactions

Homogeneous Acid Catalysis in Esterification

The synthesis of Diethyl 2,5-furandicarboxylate often begins with its precursor, 2,5-Furandicarboxylic acid (FDCA). Homogeneous acid catalysis is a conventional and effective method for the esterification of FDCA with ethanol (B145695) to yield the diethyl ester. This process typically involves mineral acids, such as sulfuric acid, which act as proton donors to activate the carbonyl group of the carboxylic acid, thereby facilitating nucleophilic attack by ethanol.

While direct synthesis from biomass-derived intermediates is complex, the production of the FDCA precursor has been achieved using homogeneous catalyst systems. For instance, Co/Mn/Br catalyst systems have been effectively used in the aerobic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) or its derivatives in acetic acid to produce FDCA. acs.orgfrontiersin.org Following the synthesis of FDCA, a subsequent esterification step under homogeneous acid catalysis can be performed. One documented two-step procedure involves converting galactaric acid into FDCA using a sulfonic acid, followed by the esterification with ethanol to produce Diethyl 2,5-furandicarboxylate. rsc.org

Heterogeneous Catalysis for Efficient Conversion Processes

To overcome challenges associated with homogeneous catalysts, such as separation and recycling, heterogeneous catalysts are widely investigated for producing FDCA and its esters. frontiersin.org These solid catalysts offer process simplification and reduced environmental impact.

Several solid acid catalysts have proven effective. For instance, heteropolyacids like H₃PW₁₂O₄₀·nH₂O have been used for the direct synthesis of dibutyl 2,5-furandicarboxylate with yields around 40%. rsc.org Silica-supported sulfonic acids have also been employed to convert galactaric acid into a mixture of mono- and dibutyl furandicarboxylates. rsc.org

A notable one-pot procedure for synthesizing a related diester, dimethyl 2,5-furandicarboxylate (FDME), utilizes dimethyl carbonate (DMC) as both a green solvent and reagent in the presence of the acidic heterogeneous catalyst Amberlyst-36. rsc.org This process, conducted at 200°C, yields pure, crystalline FDME, showcasing the potential for efficient and sustainable production of furan-based diesters. rsc.org The development of robust heterogeneous catalysts is pivotal for the economically viable production of Diethyl 2,5-furandicarboxylate from renewable feedstocks. frontiersin.orgmdpi.com

Biocatalytic Systems in Furan (B31954) Dicarboxylate Ester Synthesis

Biocatalysis represents a green and highly selective alternative to traditional chemical catalysis for synthesizing furan-based esters and polyesters. acs.org Enzymes, particularly lipases, operate under mild conditions, reducing energy consumption and by-product formation. mdpi.com

Lipase-Mediated Esterification and Polycondensation Reactions

The immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435, is the most extensively studied biocatalyst for this purpose. nih.govmdpi.com CALB effectively catalyzes the polycondensation of Diethyl 2,5-furandicarboxylate or its dimethyl counterpart with various aliphatic diols to synthesize a range of furan-based polyesters. nih.gov

These enzymatic polymerizations are advantageous as they are highly selective and minimize side reactions. mdpi.com Research has demonstrated the synthesis of a series of furan-based copolyesters with molecular weights up to 35 kg mol⁻¹ using Novozym 435. nih.gov The process involves monomers such as dimethyl 2,5-furandicarboxylate (DMFDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and various aliphatic linear diols and diacid ethyl esters. nih.gov The choice of monomers and their chain length significantly influences the properties of the resulting polyesters. nih.gov

The table below summarizes results from lipase-catalyzed polycondensation reactions involving furan-based diesters and diols.

| Diester Monomer | Diol Monomer | Catalyst | Solvent | Molecular Weight (Mn) | Reference |

| Dimethyl-2,5-furandicarboxylate | 1,6-Hexanediol | Novozym 435 | Diphenyl ether | Up to 19,000 g/mol | researchgate.net |

| Dimethyl-2,5-furandicarboxylate | 1,4-Butanediol (B3395766) | Novozym 435 | Diphenyl ether | - | researchgate.net |

| Pyridine-2,4-dicarboxylate | - | Candida antarctica lipase B | Dibutylxylose | >15,000 g/mol | researchgate.net |

| Diethyl succinate | 1,4-Butanediol | Novozym 435 | - | Up to 24,400 g/mol | mdpi.com |

Optimization of Enzyme Reutilization and Catalytic Efficiency

Novozym 435, where CALB is adsorbed onto a macroporous acrylic resin, exhibits excellent thermal stability and reusability in various polyester (B1180765) synthesis reactions. mdpi.comresearchgate.net Studies have shown that Novozym 435 can be reused for multiple cycles with sustained catalytic performance. For example, in the ring-opening polymerization of ε-caprolactone, the catalyst was reused at least 10 times while maintaining high activity. mdpi.com In another study focused on the biosynthesis of diisooctyl 2,5-furandicarboxylate, an immobilized CALB on a macroporous epoxy resin retained a conversion rate of 52.6% after 10 repeated uses. nih.gov

The table below presents data on the operational stability of immobilized CALB in different applications.

| Enzyme System | Reaction | Number of Cycles | Final Activity/Conversion | Reference |

| Novozym 435 | Poly(ε-caprolactone) synthesis | 10 | High catalytic performance retained | mdpi.com |

| CALB on epoxy resin (EP-CALB) | Diisooctyl 2,5-furandicarboxylate synthesis | 10 | 52.6% conversion rate | nih.gov |

| CALB on RaMeβCD-derived silica | Oxidation of 2,5-diformylfuran | 5 | >90% of initial activity retained | nih.gov |

Ongoing research focuses on developing more robust immobilization techniques and optimizing reaction conditions to further extend the operational lifetime of these biocatalysts, making the synthesis of Diethyl 2,5-furandicarboxylate and its derived polymers increasingly sustainable. mdpi.commdpi.com

Mechanistic Investigations of 2,5 Furandicarboxylic Acid Diethyl Ester Formation and Reactivity

Elucidation of Reaction Mechanisms in Biomass Conversion to Furanic Esters

The primary route for synthesizing Diethyl 2,5-furandicarboxylate and other furanic esters from biomass begins with the dehydration of C6 sugars (like fructose (B13574), derived from glucose or sucrose) into the platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgnih.gov Subsequently, HMF is converted to the target ester. This conversion can proceed through several mechanistic pathways, primarily involving the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) followed by esterification, or through a direct oxidative esterification of HMF. frontiersin.orgnih.gov

The oxidation of HMF to FDCA involves two main reaction pathways. frontiersin.orgnih.gov

Pathway 1 (via HFCA): The aldehyde group (-CHO) of HMF is first oxidized to a carboxylic acid group (-COOH), forming the intermediate 5-hydroxymethyl-2-furancarboxylic acid (HFCA). frontiersin.orgnih.gov The alcohol group (-CH₂OH) of HFCA is then oxidized to yield FDCA. frontiersin.orgmdpi.com

Pathway 2 (via DFF): Alternatively, the alcohol group of HMF can be oxidized first to an aldehyde, forming 2,5-diformylfuran (DFF) as an intermediate. frontiersin.orgnih.gov

Both pathways converge through the intermediate 5-formyl-2-furancarboxylic acid (FFCA) before the final oxidation to FDCA. frontiersin.orgnih.gov The choice of catalyst and reaction conditions significantly influences which pathway is dominant. For instance, certain gold nanoparticle catalysts favor the oxidation of the aldehyde group first, proceeding through the HFCA intermediate. nih.gov

Direct oxidative esterification combines the oxidation of HMF and its esterification with an alcohol (in this case, ethanol) into a single process. Using catalysts like gold nanoparticles supported on γ-Al₂O₃, HMF can be converted directly to its corresponding ester. nih.gov The mechanism favors the initial oxidation of HMF's aldehyde group to form a methyl carboxylate intermediate, which is then oxidized at the alcohol group to yield the final diester product. nih.gov This direct route is advantageous as it can bypass the separate, and often challenging, purification of FDCA. nih.gov

Catalytic systems are crucial in these conversions, with various metals and supports being investigated to maximize yield and selectivity under mild conditions. nih.govnih.gov

Table 1: Performance of Various Catalytic Systems in the Conversion of HMF to FDCA or its Esters

| Catalyst System | Feedstock | Product | Temp. (°C) | Time (h) | Conversion/Yield | Source |

| Au/γ-Al₂O₃ | HMF | Dimethyl 2,5-furandicarboxylate | 45 | 16 | 99% Conversion, 90% Selectivity | nih.govacs.org |

| Au/ZrO₂ | HMF (from Sucrose) | FDCA | Not Specified | Not Specified | 84% Yield | nih.govacs.org |

| 2%Pd/HT-5 | HMF | FDCA | Not Specified | 3 | 99.4% Conversion, 91.9% Yield | frontiersin.orgnih.gov |

| Pt/RGO | HMF | FDCA | Not Specified | Not Specified | 84% Yield | nih.govfrontiersin.org |

| Fe₃O₄–CoOₓ | HMF | FDCA | 80 | 12 | 97.2% Conversion, 68.6% Yield | researchgate.net |

Kinetic Studies of Esterification and Polycondensation Processes

Esterification Kinetics: The formation of Diethyl 2,5-furandicarboxylate is typically achieved via the esterification of 2,5-furandicarboxylic acid (FDCA) with ethanol (B145695). Kinetic studies of similar systems, such as the esterification of FDCA with ethylene (B1197577) glycol (EG) for the production of poly(ethylene furanoate) (PEF), provide significant insights. The initial, uncatalyzed esterification of FDCA with EG has been studied in detail. researchgate.net The process occurs in two main steps:

The reaction of one carboxylic acid group of FDCA with EG to form a monoester (monohydroxyethyl 2,5-furandicarboxylate, MHEF).

The subsequent reaction of the second carboxylic acid group to form the diester (bis(hydroxyethyl) 2,5-furandicarboxylate, BHEF). researchgate.net

Kinetic analysis revealed that the first step, the formation of MHEF, follows zero-order kinetics, while the second step, the formation of BHEF, is a first-order reaction. researchgate.netresearchgate.net This suggests that the initial reaction rate is independent of the reactant concentrations under the studied conditions, likely due to the dissolution rate of solid FDCA being the limiting factor. researchgate.net The activation energies for these uncatalyzed steps have been calculated, providing a quantitative measure of the temperature sensitivity of the reaction rates. researchgate.netresearchgate.net

Table 2: Kinetic Parameters for the Uncatalyzed Esterification of FDCA with Ethylene Glycol

| Reaction Step | Reactants | Product | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Source |

| 1 | FDCA + EG | MHEF | Zero | 266.77 × 10⁻³ mol kg⁻¹ min⁻¹ | 114.52 kJ mol⁻¹ | researchgate.netresearchgate.net |

| 2 | MHEF + EG | BHEF | First | 9.72 × 10⁻³ min⁻¹ | 86.12 kJ mol⁻¹ | researchgate.netresearchgate.net |

Polycondensation Kinetics: Diethyl 2,5-furandicarboxylate is a key monomer for producing bio-based polyesters, most notably PEF, through a polycondensation reaction with a diol like ethylene glycol. This reaction is typically a transesterification process where the ethyl groups of the monomer are displaced by the diol, forming the polymer chain and releasing ethanol. The process is generally conducted in two stages: an initial transesterification at atmospheric pressure followed by a polycondensation step under high vacuum and elevated temperatures (e.g., 235 °C) to remove the ethylene glycol byproduct and drive the reaction toward high molecular weights. nih.govrsc.org

The kinetics of the polycondensation stage are complex, influenced by factors such as catalyst type (e.g., antimony compounds), temperature, and pressure. rsc.orgmdpi.com The reaction rate is critical for achieving a high degree of polymerization and, consequently, desirable material properties. ncsu.edu Studies modeling the kinetics of PEF polymerization show how the concentrations of monomer, dimer, and trimer species evolve over the course of the reaction, providing insight into the mechanism of chain growth. rsc.org The need for high temperatures is often attributed to the high activation energies required to overcome diffusion limitations and ensure the reactants are in a homogeneous molten state. researchgate.net

Applications of 2,5 Furandicarboxylic Acid Diethyl Ester in Advanced Materials Science

Role as a Monomer in Polyester (B1180765) Synthesis

The primary application of diethyl 2,5-furandicarboxylate is as a monomer in the production of furan-based polyesters. These materials are considered promising bio-based alternatives to their fossil-fuel-derived analogs like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). whiterose.ac.uk The synthesis typically involves a two-stage melt polycondensation process: a transesterification step followed by polycondensation.

Poly(ethylene furanoate) (PEF) is one of the most studied furan-based polyesters, positioned as a direct bio-based substitute for PET. mdpi.com The synthesis of PEF can start from either FDCA itself or its diesters, such as diethyl 2,5-furandicarboxylate. In a typical process involving the diethyl ester, DEFDC is reacted with ethylene (B1197577) glycol. A prepolymer, bis(hydroxyethyl)-2,5-furandicarboxylate (BHEFDC), is first formed at elevated temperatures using a catalyst like cobalt (II) acetate. mdpi.com This prepolymer then undergoes solvent-free poly-transesterification to yield high-molecular-weight PEF. mdpi.com Studies have shown that PEF exhibits superior gas barrier properties compared to PET, making it highly suitable for applications like food and beverage packaging. acs.org

Table 1: Comparison of Synthesis Approaches for PEF

| Starting Monomer | Key Reactants | Process | Advantages |

|---|---|---|---|

| 2,5-Furandicarboxylic Acid (FDCA) | Ethylene Glycol | Direct Esterification & Polycondensation | Potentially higher molecular weight achieved. mdpi.com |

| Diethyl 2,5-furandicarboxylate (DEFDC) | Ethylene Glycol | Transesterification & Polycondensation | Cleaner reaction with water not being a byproduct of the initial stage. mdpi.com |

| Dimethyl 2,5-furandicarboxylate (DMFD) | Ethylene Glycol | Transesterification & Polycondensation | Often used due to ease of purification and stability. mdpi.com |

Following the interest in PEF, research has expanded to other furan-based polyesters such as poly(butylene furanoate) (PBF) and poly(propylene furanoate) (PPF). These polymers are synthesized by reacting a diester of FDCA, like DMFD or DEFDC, with 1,4-butanediol (B3395766) (for PBF) and 1,3-propanediol (B51772) (for PPF), respectively. mdpi.comncsu.edu The synthesis follows a similar two-stage melt polycondensation process. unict.it PBF, in particular, is noted as a potential bio-based alternative to PBT, exhibiting comparable thermal and mechanical properties. unict.itnih.gov PPF has also been synthesized and studied, contributing to a broader family of furan-based thermoplastics. unict.itresearchgate.net The properties of these polymers, including their crystallinity, are influenced by the length of the glycol subunit. unict.it For instance, PBF, with an even number of methylene (B1212753) groups in its diol, tends to be semicrystalline, whereas PPF can be amorphous. unict.it

Table 2: Effect of PEG Integration on PEF Copolyester Properties

| Property | Observation | Source |

|---|---|---|

| Hydrophilicity | Increased (surface contact angle reduced from 91.9° to 63.3°) | nih.govresearchgate.net |

| Degradability | Enhanced, with mass loss up to ~15% in buffered solution | nih.govresearchgate.net |

| Thermal Stability | Reduced compared to PEF homopolymer | researchgate.net |

| Mechanical Properties | Significantly higher elongation at break | ncsu.edu |

Enzymatic catalysis offers a more sustainable route for polyester synthesis, proceeding under milder reaction conditions. researchgate.net Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB, often known by its commercial name Novozym 435), have been effectively used to catalyze the polymerization of furan-based diesters. researchgate.netd-nb.info While many studies utilize dimethyl 2,5-furandicarboxylate, the process is applicable to diethyl esters as well. d-nb.info The enzymatic synthesis of aromatic-aliphatic polyesters has been successfully conducted in organic media like diphenyl ether or in solventless (bulk) conditions. d-nb.info This method has been used to produce a variety of furan-based polyesters and copolyesters. d-nb.inforesearchgate.net For example, poly(butylene adipate)-co-(butylene furanoate) copolyesters have been synthesized enzymatically, achieving high molar masses. researchgate.net This green chemistry approach avoids the high temperatures and metal catalysts typical of conventional polycondensation. researchgate.net

Precursor in the Synthesis of Bio-based Aromatic Derivatives

Beyond polymerization, diethyl 2,5-furandicarboxylate serves as a versatile platform molecule for creating other valuable bio-based chemicals through chemical transformations.

A significant application of diethyl 2,5-furandicarboxylate is its use in the Diels-Alder reaction to produce bio-based terephthalate diesters, which are precursors to fully bio-based PET. york.ac.uk In this process, the furan (B31954) ring of DEFDC acts as a diene and reacts with a dienophile, such as ethylene. acs.orgyork.ac.uk The reaction, typically catalyzed by a heterogeneous Lewis acid, is followed by a dehydration step to yield diethyl terephthalate. york.ac.uklincoln.ac.uk This solventless, one-pot reaction is a promising green chemistry route, achieving yields of up to 59% for the key cycloaddition step. york.ac.ukresearchgate.net This innovative pathway provides a direct link from a biomass-derived furanic compound to a drop-in monomer for the existing PET manufacturing infrastructure, representing a significant step towards a 100% bio-based PET. york.ac.uk

Comparative Studies with Petroleum-Derived Aromatic Monomers in Polymerization Paradigms

2,5-Furandicarboxylic acid (FDCA) and its derivatives, such as diethyl 2,5-furandicarboxylate, are at the forefront of research for creating bio-based polymers. chemicalbook.comacs.org Their structural similarity to petroleum-derived aromatic monomers like terephthalic acid (TPA) and its esters makes them prime candidates for replacing conventional plastics with more sustainable alternatives. researchgate.netmdpi.com Extensive research has been conducted to compare the polymerization behavior and resulting polymer properties of furan-based monomers with their petroleum-based counterparts. researchgate.netmdpi.com

One of the most significant areas of comparison is in the synthesis of polyesters. mdpi.com For instance, polyethylene furanoate (PEF), derived from the polymerization of FDCA or its esters with ethylene glycol, is considered a direct bio-based alternative to polyethylene terephthalate (PET), which is produced from TPA or its dimethyl ester. mdpi.comresearchgate.net Studies have shown that FDCA-based polymers can exhibit comparable and, in some cases, superior thermal and mechanical properties to their TPA-based analogues. acs.orgmdpi.com

Research has also explored the enzymatic synthesis of polyesters, comparing diethyl 2,5-furandicarboxylate with diethyl terephthalate and diethyl isophthalate (B1238265). researchgate.netwhiterose.ac.uk These studies provide insights into the differences in reactivity and the thermal behavior of the resulting polymers. For example, differential scanning calorimetry (DSC) analyses have shown clear similarities in the thermal behavior between polymers derived from 2,5-diethyl pyridinedicarboxylate and diethyl terephthalate (crystalline polymers), and between 2,4-diethyl pyridinedicarboxylate and diethyl isophthalate (amorphous polymers), highlighting how the monomer geometry influences the polymer's final properties. researchgate.netwhiterose.ac.uk

The inclusion of FDCA in copolyesters has been shown to result in a higher glass transition temperature (Tg) compared to homopolymers based on terephthalic acid. researchgate.net Furthermore, the polymerization kinetics can be influenced by the choice of monomer. For example, FDCA has a much higher solubility in ethylene glycol compared to TPA, which can lead to faster esterification reactions. rsc.org This improved solubility can reduce reaction times during the production of copolyesters. rsc.org

Research Findings on Polymer Properties

Detailed studies have quantified the differences in the properties of polymers derived from furan-based and petroleum-based monomers. The following tables summarize some of these findings.

| Polymer | Monomers | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Decomposition Temperature (Td) |

|---|---|---|---|---|

| PEF (Polyethylene furanoate) | FDCA, Ethylene Glycol | ~75-85 °C | ~210-220 °C | ~350-400 °C |

| PET (Polyethylene terephthalate) | Terephthalic Acid, Ethylene Glycol | ~70-80 °C | > 250 °C wikipedia.org | > 350 °C wikipedia.org |

| PBF (Polybutylene furanoate) | FDCA, 1,4-Butanediol | 35 °C upc.edu | 169-172 °C upc.eduncsu.edu | ~428 °C ncsu.edu |

| PBT (Polybutylene terephthalate) | Terephthalic Acid, 1,4-Butanediol | ~22-43 °C | ~223 °C | ~350-400 °C |

| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PEF (Polyethylene furanoate) | 2800 mdpi.com | 85 mdpi.com | 5 mdpi.com |

| PET (Polyethylene terephthalate) | ~2000-4100 | ~48-72 | ~30-300 |

| PPF (Polypropylene furandicarboxylate) | 2460 ± 280 researchgate.net | 90 ± 6 researchgate.net | - |

| PBF (Polybutylene furanoate) | - | 62 mdpi.com | - |

| PBTF-18 (PBF copolymer) | - | 80 mdpi.com | - |

These data illustrate that FDCA-based polyesters, such as PEF, exhibit a higher tensile modulus and strength compared to PET, although with lower elongation at break. mdpi.com The thermal properties are also comparable, with PEF showing a slightly lower melting temperature than PET. wikipedia.org Such comparisons are crucial for determining the suitability of bio-based polymers for various applications where specific mechanical and thermal performance is required. mdpi.comresearchgate.net

The development of copolyesters by incorporating monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) with FDCA has been shown to enhance properties such as tensile modulus and strength even further. mdpi.com For example, a PBF copolyester containing CBDO (PBTF-18) showed an increase in tensile strength from 62 MPa to 80 MPa. mdpi.com

Challenges and Innovations in the Academic Research and Development of 2,5 Furandicarboxylic Acid Diethyl Ester

Addressing Separation and Purification Complexities in Reaction Streams

The synthesis of diethyl 2,5-furandicarboxylate, often derived from the esterification of 2,5-furandicarboxylic acid (FDCA), presents notable challenges in separation and purification. The crude reaction mixture typically contains unreacted starting materials, monoesters, and various impurities that can affect the quality of the final polymer.

One of the primary difficulties lies in the similar physical properties of the components in the reaction stream, making conventional separation techniques like distillation less effective. The purification of FDCA itself is complicated by its low solubility in many common organic solvents and its high boiling point. acs.orggoogle.com To circumvent these issues, researchers often convert FDCA to its more soluble and lower-boiling point diethyl ester. mdpi.com

Innovative purification strategies are being explored to enhance the purity of the final product. One patented method involves a multi-step process:

Reacting the crude FDCA composition with an alcohol.

Separating unreacted alcohol and water to yield a solid crude ester product.

Subjecting the solid crude product to an evaporation step to isolate the dialkyl ester of FDCA. epo.org

This process is designed to produce a highly pure and transparent dialkyl ester of FDCA, suitable for polymerization. epo.org

Table 1: Comparison of Purification Methods for FDCA and its Esters

| Purification Method | Advantages | Disadvantages | Key Research Findings |

| Crystallization | Relatively simple and can be effective for removing certain impurities. | Can lead to low yields with repeated steps; may not remove all color-forming compounds. epo.org | Purity of 99.6% achieved for FDCA with optimized conditions. researchgate.net |

| Solvent Washing | Can be effective for removing specific impurities. | Can be unfeasible for large-scale production; solvent selection is critical. epo.org | Not always sufficient for achieving high purity. epo.org |

| Evaporation/Distillation | Effective for separating components with different boiling points. | Difficult for FDCA due to its high boiling point; can be energy-intensive. mdpi.com | More suitable for the more volatile diethyl ester of FDCA. mdpi.com |

Mitigation Strategies for Degradation Issues and Humin Formation

The structure of humins is not well-defined, but they are known to be highly functionalized oligomeric macromolecules containing aldehyde, ketone, hydroxyl, and carboxylic groups. mdpi.com The formation of these by-products is a major hurdle in achieving high selectivity and efficiency in the conversion of biomass to FDCA and its esters. mdpi.com

Several strategies are being investigated to mitigate the formation of humins and other degradation products:

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and catalyst can help to minimize side reactions that lead to humin formation. For instance, in the oxidation of HMF to FDCA, increasing air pressure has been shown to facilitate the desired reaction and improve the yield. acs.org

Solvent Selection: The choice of solvent can significantly impact the stability of intermediates and the formation of by-products. For example, dimethyl sulfoxide (B87167) (DMSO) has been found to interact with the aldehyde group of HMF, stabilizing it against nucleophilic attack and subsequent humin formation. rsc.org

Catalyst Development: The design of highly selective catalysts is crucial for minimizing the formation of unwanted by-products. Research has focused on various catalytic systems, including those based on noble metals like gold and palladium, to improve the conversion of HMF to FDCA with high selectivity. acs.org

Table 2: Factors Influencing Humin Formation and Mitigation Strategies

| Factor | Influence on Humin Formation | Mitigation Strategy |

| Reaction Temperature | Higher temperatures can accelerate both the desired reaction and the formation of humins. | Optimize temperature to balance reaction rate and selectivity. |

| pH | Acidic conditions can promote the dehydration of carbohydrates to HMF, but also contribute to humin formation. | Careful control of pH throughout the reaction process. |

| Intermediates | The presence of reactive intermediates like HMF can lead to condensation reactions. | Use of protective groups or solvents to stabilize intermediates. rsc.org |

| Catalyst | The selectivity of the catalyst determines the extent of by-product formation. | Development of highly selective catalysts to favor the desired reaction pathway. acs.org |

Advancements in Process Equipment and Reactor Design for Industrial-Scale Synthesis

Scaling up the synthesis of diethyl 2,5-furandicarboxylate from the laboratory to an industrial scale requires significant advancements in process equipment and reactor design. The goal is to achieve continuous, efficient, and cost-effective production.

One area of focus is the development of continuous reactor systems. For the synthesis of HMF, a precursor to FDCA, continuous reactors have been employed to improve control over reaction conditions and reduce the formation of by-products. acs.org

For the esterification of FDCA, both batch and continuous processes can be adapted. googleapis.com A key innovation is the use of supercritical carbon dioxide as a reaction medium. This approach can enhance reaction rates and facilitate product separation. google.comgoogleapis.com In one patented process, FDCA is reacted with an alcohol in a CO2 atmosphere at or near critical conditions, which can lead to high yields of the corresponding diester without the need for other acid catalysts. google.comgoogleapis.com

The design of reactors that can handle solid catalysts and multiphase reaction systems is also critical. For instance, in the oxidation of HMF to FDCA, the use of supported metal catalysts requires reactors that can ensure good contact between the catalyst, the reactants, and the oxidizing agent. acs.org

Intellectual Property Landscape Surrounding Furan (B31954) Dicarboxylate Esters

The growing commercial interest in furan dicarboxylate esters is reflected in the expanding intellectual property landscape. Numerous patents have been filed covering various aspects of the production and use of these compounds.

Key areas of patent activity include:

Production Processes: Patents have been granted for specific methods of producing dialkyl esters of 2,5-furandicarboxylic acid, including novel purification techniques. epo.orgunified-patent-court.org For example, Furanix Technologies B.V. holds patents related to the preparation of dialkyl esters of FDCA and the production of polymers from these esters. unified-patent-court.orgunifiedpatents.com

Catalyst Formulations: The development of novel catalysts for the efficient synthesis of FDCA and its esters is a significant area of research and patenting.

Polymer Compositions: Companies are actively patenting new polyester (B1180765) compositions based on furan dicarboxylic acid and its esters, highlighting the potential for these materials to replace traditional plastics. unifiedpatents.com For instance, patents describe copolyesters formed from 2,5-furan dicarboxylic acid, or its esters, with various diols. unifiedpatents.com

Applications: The use of furan dicarboxylate esters in various applications, such as plasticizers, is also a subject of patent protection. google.com

This active patent landscape indicates a competitive environment and underscores the commercial importance of developing efficient and proprietary technologies for the production and use of furan dicarboxylate esters.

Future Research Trajectories for 2,5 Furandicarboxylic Acid Diethyl Ester

Exploration of Novel High-Yield and Sustainable Synthetic Pathways

The economic viability of 2,5-Furandicarboxylic Acid Diethyl Ester is heavily dependent on the efficiency and sustainability of its production methods. While the conventional two-step process involving the synthesis of FDCA followed by its esterification with ethanol (B145695) is established, future research is focused on developing more integrated and atom-economical pathways.

Key research frontiers include:

One-Pot Catalytic Conversion: A major goal is the direct, one-pot synthesis of the ester from biomass-derived sugars, primarily fructose (B13574) or glucose. This approach bypasses the need to isolate and purify the intermediate FDCA, significantly reducing process steps, energy consumption, and costs. Research is actively exploring bifunctional heterogeneous catalysts that can facilitate both the dehydration of sugars to 5-Hydroxymethylfurfural (B1680220) (HMF) and its subsequent oxidative esterification in ethanol.

Advanced Heterogeneous Catalysts: The development of robust, reusable, and highly selective heterogeneous catalysts is paramount. Current research investigates materials such as supported noble metal nanoparticles (e.g., Au, Pd, Pt), non-noble metal oxides, zeolites, and functionalized carbon materials. The objective is to achieve high yields (>90%) under mild reaction conditions (lower temperatures and pressures) while ensuring long-term catalyst stability and recyclability to minimize waste.

Process Intensification: Future work will increasingly focus on process intensification technologies. This includes the use of membrane reactors, which allow for the in-situ removal of water byproducts to shift the reaction equilibrium towards higher ester yields. Similarly, reactive distillation, where the reaction and separation occur within the same unit, presents a promising avenue for enhancing process efficiency and reducing capital expenditure.

The table below compares current and prospective synthetic pathways, highlighting key research targets.

| Synthetic Pathway | Key Feedstock(s) | Catalyst Type | Typical Reported Yield (%) | Primary Research Objective |

|---|---|---|---|---|

| Conventional Two-Step Esterification | Purified FDCA, Ethanol | Homogeneous (e.g., H₂SO₄) or Heterogeneous Acid | >95% | Transition to reusable heterogeneous catalysts; improve energy efficiency. |

| One-Pot Fructose Conversion | Fructose, Ethanol, Oxidant | Bifunctional Heterogeneous (e.g., supported metals) | 60-85% | Increase yield and selectivity; enhance catalyst stability against leaching and deactivation. |

| Direct HMF Oxidative Esterification | HMF, Ethanol, Oxidant | Heterogeneous (e.g., Au/CeO₂, Pd/C) | 85-98% | Lower catalyst cost; integrate with upstream HMF production from raw biomass. |

| Integrated Biomass Conversion | Lignocellulosic Hydrolysate | Robust, impurity-tolerant catalysts | Variable | Develop catalysts resistant to inhibitors present in crude biomass streams. |

Diversification of Polymeric and Non-Polymeric Applications

While 2,5-Furandicarboxylic Acid Diethyl Ester is primarily recognized as a monomer for furan-based polyesters analogous to Poly(ethylene terephthalate) (PET), its chemical structure offers extensive opportunities beyond this single application. Future research must aim to diversify its use in both polymeric and non-polymeric domains to maximize its value.

Polymeric Applications:

Advanced Copolyesters: Research is moving beyond simple homopolymers to the synthesis of copolyesters. By incorporating other bio-based or conventional diols (e.g., 1,4-butanediol (B3395766), isosorbide) or diacids, material scientists can precisely tune the properties of the final polymer. Key objectives include enhancing flexibility, increasing the glass transition temperature for high-heat applications, and controlling the rate of biodegradation.

High-Performance Polymers: The furan (B31954) ring is a rigid, aromatic structure that can impart excellent thermal and mechanical properties. Future investigations will focus on using the ester to create high-performance polymers such as poly(ester amide)s and polyimides. These materials could find use in demanding applications within the automotive, aerospace, and electronics industries.

Thermosetting Resins and Coatings: The ester can serve as a building block for thermosetting resins. Research into its reaction with polyols and cross-linking agents could lead to the development of sustainable, high-performance coatings, adhesives, and composite matrix resins with superior chemical resistance and hardness.

Non-Polymeric Applications:

Bio-based Plasticizers: With growing regulatory pressure on traditional phthalate-based plasticizers, there is a significant market opportunity for safe, bio-based alternatives. The molecular structure of 2,5-Furandicarboxylic Acid Diethyl Ester makes it a strong candidate. Research must focus on evaluating its efficacy and compatibility with polymers like Poly(vinyl chloride) (PVC), its migration characteristics, and its long-term performance.

Green Solvents: The ester functionality and polarity suggest potential as an environmentally benign solvent. Future studies will need to characterize its solvency power for a range of compounds, establish its physical properties (boiling point, viscosity), and confirm its low toxicity and high biodegradability profile.

Fine Chemical Intermediate: The furan ring is chemically versatile. Research into selective hydrogenation, oxidation, or ring-opening reactions of the ester could unlock pathways to a variety of other valuable fine chemicals and pharmaceutical intermediates, positioning it as a central hub in a furan-based chemical industry.

The table below summarizes potential new application areas and the associated research goals.

| Application Area | Potential Product Type | Key Research Objective | Potential Advantage |

|---|---|---|---|

| Advanced Materials | Copolyesters | Tune thermal and mechanical properties by incorporating co-monomers. | Customizable performance; improved processability. |

| High-Performance Polymers | Poly(ester amide)s | Enhance thermal stability and chemical resistance. | Bio-based alternative for demanding engineering applications. |

| Polymer Additives | Plasticizers | Evaluate compatibility and migration in PVC and other polymers. | Sustainable, non-phthalate alternative. |

| Industrial Chemicals | Green Solvents | Characterize solvency power and environmental profile. | Low toxicity; high biodegradability; derived from renewable resources. |

| Chemical Synthesis | Fine Chemical Precursors | Develop selective chemical transformations of the furan ring. | Creates new value chains from a single bio-based platform. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.